

# Spectroscopic Profile of 3-Acetylphenanthrene: A Technical Guide

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## Compound of Interest

Compound Name: 3-Acetylphenanthrene

Cat. No.: B1329424

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This guide provides a detailed overview of the spectroscopic data for **3-Acetylphenanthrene** (CAS No: 2039-76-1), a polycyclic aromatic hydrocarbon derivative. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis. The document outlines available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), including experimental protocols and data interpretation.

## Chemical Structure and Overview

**3-Acetylphenanthrene** is an aromatic ketone with the molecular formula  $C_{16}H_{12}O$  and a molecular weight of approximately 220.27 g/mol <sup>[1]</sup>. Its structure consists of a phenanthrene backbone substituted with an acetyl group at the 3-position. This substitution significantly influences the molecule's spectroscopic properties.

Structure of **3-Acetylphenanthrene**

Caption: Numbered structure of **3-Acetylphenanthrene**.

## Spectroscopic Data

The following sections present the available and expected spectroscopic data for **3-Acetylphenanthrene**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. The experimental data below was obtained in deuterated chloroform ( $\text{CDCl}_3$ ) on a 400 MHz instrument.<sup>[1]</sup> While assignments were reportedly made using H-H COSY, specific correlations to the structure are not publicly available.<sup>[1]</sup> The aromatic region (7.6-9.3 ppm) shows complex splitting patterns characteristic of the phenanthrene ring system, while the aliphatic region contains the singlet for the acetyl methyl group.<sup>[1]</sup>

Chemical Shift ( $\delta$ ) ppm	Description
9.230	Aromatic Proton
8.704	Aromatic Proton
8.071	Aromatic Proton
7.860	Aromatic Proton
7.855	Aromatic Proton
7.782	Aromatic Proton
7.680	Aromatic Proton
7.609	Aromatic Proton
2.739	Acetyl Methyl Protons ( $-\text{CH}_3$ )

Table 1:  $^1\text{H}$  NMR chemical shifts for 3-Acetylphenanthrene in  $\text{CDCl}_3$ .<sup>[1]</sup>

As of this review, experimental  $^{13}\text{C}$  NMR data for **3-Acetylphenanthrene** is not readily available in the public domain. However, based on the structure, the following chemical shifts can be anticipated. The carbonyl carbon is expected to be significantly deshielded, appearing far downfield. The methyl carbon will be the most shielded, appearing far upfield. The aromatic carbons will resonate in the typical range for polycyclic aromatic hydrocarbons, with variations due to the electronic effects of the acetyl substituent.

Atom Type	Expected Chemical Shift ( $\delta$ ) ppm
Carbonyl (C=O)	195 - 205
Aromatic (Ar-C)	120 - 140
Methyl (-CH <sub>3</sub> )	25 - 30

Table 2: Expected <sup>13</sup>C NMR chemical shift ranges for 3-Acetylphenanthrene.

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. While a specific experimental spectrum for **3-Acetylphenanthrene** is not available, the key absorption bands can be predicted based on its structure.

Functional Group	Vibration Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
Aromatic C-H	Stretch	3100 - 3000	Medium
Acetyl C-H	Stretch	2950 - 2850	Weak
Carbonyl C=O	Stretch	1700 - 1680	Strong
Aromatic C=C	Stretch	1620 - 1450	Medium-Weak
Aromatic C-H	Out-of-plane bend	900 - 675	Strong

Table 3: Predicted characteristic IR absorption bands for 3-Acetylphenanthrene.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The data below was obtained via electron ionization (EI).

The mass spectrum is characterized by a prominent molecular ion peak  $[M]^+$  at  $m/z$  220, consistent with the molecular formula  $C_{16}H_{12}O$ .<sup>[1]</sup> The base peak is observed at  $m/z$  205, corresponding to the loss of a methyl group ( $[M-CH_3]^+$ ).<sup>[1]</sup>

$m/z$	Relative Intensity (%)	Proposed Fragment
220	80.9	$[C_{16}H_{12}O]^+$ (Molecular Ion)
205	100.0	$[M - CH_3]^+$
177	50.4	$[M - COCH_3]^+$ or $[C_{14}H_9]^+$
176	29.1	$[C_{14}H_8]^+$

Table 4: Key mass spectral data for 3-Acetylphenanthrene (EI, 75 eV).<sup>[1]</sup>

## Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic methodologies.

### NMR Spectroscopy Protocol

A sample of **3-Acetylphenanthrene** (approx. 40 mg) is dissolved in a deuterated solvent, commonly chloroform- $d$  ( $CDCl_3$ , 0.5 mL).<sup>[1]</sup> The solution is transferred to an NMR tube.  $^1H$  and  $^{13}C$  NMR spectra are recorded on a spectrometer, such as a 400 or 500 MHz instrument.<sup>[1][2]</sup> Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.<sup>[2]</sup>

### IR Spectroscopy Protocol

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is common. For the KBr method, a small amount of the compound is ground with potassium bromide (KBr)

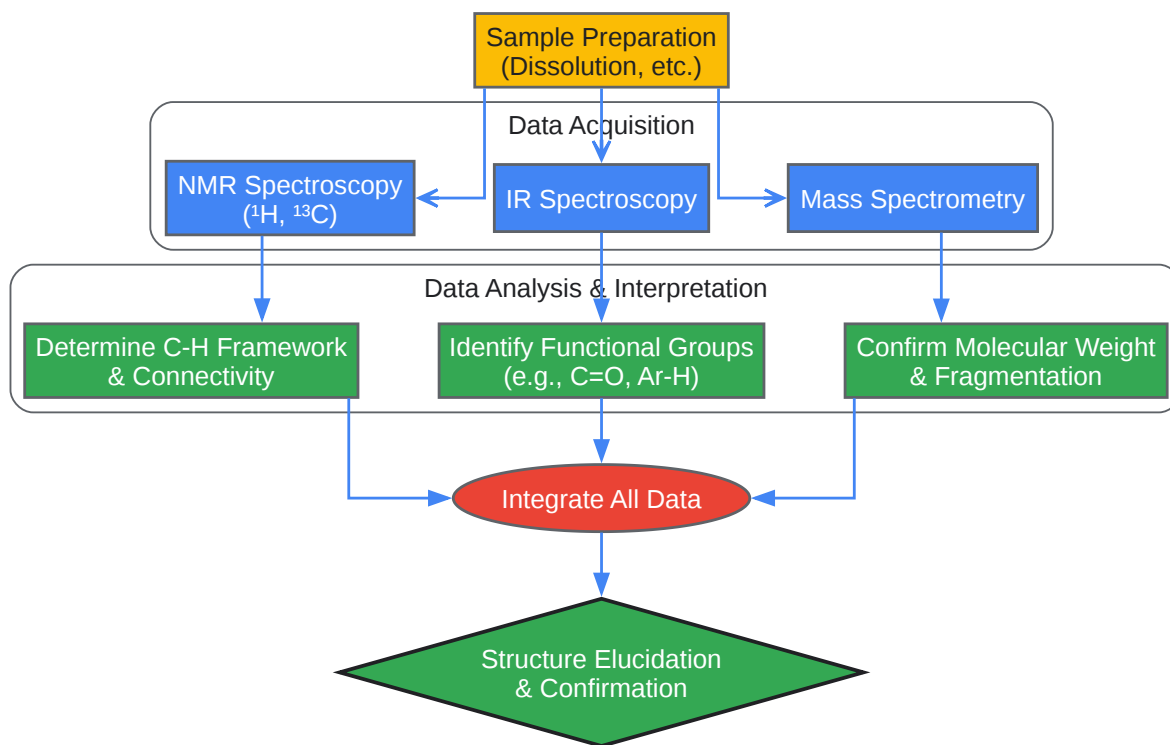
and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR spectrometer over a typical range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry Protocol

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced directly into the ion source, which is heated (e.g., 150 °C).[1] The molecules are bombarded with high-energy electrons (e.g., 70-75 eV) to induce ionization and fragmentation.[1][2] The resulting ions are then separated by their mass-to-charge ratio.

## Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a compound like **3-Acetylphenanthrene** is outlined below. This process involves acquiring data from multiple techniques and integrating the results to confirm the chemical structure.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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## References

- 1. 3-ACETYLPHENANTHRENE(2039-76-1) <sup>1</sup>H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]

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